Compound Description: This group of compounds represents a class of chemical structures characterized by a quinoline ring system linked to a pyrrolidine ring through a carboxamide group. Specific substituents on the pyrrolidinyl nitrogen are not specified in the patent abstract, but the title mentions "1-SUBSTITUTED-3-PYRROLIDINYL," suggesting various substitutions at that position. [] The patent focuses on the synthesis and potential pharmaceutical applications of these compounds, although specific biological activities are not disclosed in the abstract. []
Relevance: These compounds share a core structural motif with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride: the presence of a substituted pyrrolidine ring. [] The difference lies in the absence of the piperidinol moiety and the presence of the quinolinecarboxamide group in these compounds. []
Compound Description: NNC05-2090 is a betaine/GABA transporter (BGT-1) inhibitor with demonstrated antiallodynic action in a mouse model of sciatic nerve ligation. [] Beyond its interaction with BGT-1, NNC05-2090 also inhibits serotonin, noradrenaline, and dopamine transporters, exhibiting IC50 values of 5.29, 7.91, and 4.08 μM, respectively. []
Compound Description: NHPPC is a potential type 5 phosphodiesterase (PDE5) inhibitor, investigated for its potential in treating erectile dysfunction. [] It displays high plasma protein binding in rats, dogs, and humans, along with notable metabolic stability in liver microsomes across these species. [] NHPPC demonstrates minimal inhibitory effects on major CYP450 enzymes and lacks significant induction potential on CYP1A2 and CYP3A4. [] Pharmacokinetic studies in rats and dogs reveal favorable absorption and bioavailability. []
Relevance: NHPPC shares the pyrrolidine ring system with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, although the substitution pattern and the overall structure differ considerably. [] NHPPC incorporates a pyrimidine carboxamide moiety, a pyridylmethyl group, and a substituted benzylamino group. []
Compound Description: YM-09151-1 is a neuroleptic drug exhibiting antipsychotic activity. [] Its crystal structure reveals a disordered pyrrolidine ring and a benzyl group, with four distinct conformers observed. [] An intramolecular hydrogen bond exists between the amide nitrogen and the methoxy oxygen. [] Notably, YM-09151-1 differs structurally from YM-09151-2, its diastereoisomer, particularly around the tertiary nitrogen atom and in the overall conformation. []
Compound Description: This novel piperidine derivative acts as an NMDA receptor antagonist and demonstrates anticonvulsant effects in a PTZ-induced kindling model in mice. [] Its anticonvulsant activity is notably stronger than phencyclidine (PCP), particularly in reducing the duration of seizure phase 5. [] The conformational changes in this compound, compared to PCP, might contribute to its enhanced NMDA receptor blockade. []
Compound Description: YM-43611 displays high affinity for dopamine D3 and D4 receptors with Ki values of 21 and 2.1 nM, respectively, showcasing a 110-fold D4 selectivity and a 10-fold D3 preference over D2 receptors. [] This selectivity profile suggests its potential as an antipsychotic agent with reduced extrapyramidal side effects. [] Preclinical studies demonstrate its potent antipsychotic activity, as evidenced by its ability to inhibit apomorphine-induced climbing behavior in mice (ED50 = 0.32 mg/kg s.c.). []
Relevance: YM-43611 shares the (S)-1-benzyl-3-pyrrolidinyl structural motif with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] The key difference lies in the absence of the piperidinol moiety and the presence of a substituted benzamide group in YM-43611. []
Compound Description: YM-09730 is a potent calcium antagonist. Four enantiomers of this compound (3a-d) were synthesized and evaluated for their [3H]nitrendipine binding affinity and coronary vasodilating activity. [] The most potent enantiomer, 3a, with the longest duration of action was determined to have the (S,S) configuration. [] The study highlights the importance of stereochemistry in the pharmacological activity of this class of compounds. []
Compound Description: PZ(+) forms a stable inclusion complex with α,α',δ,δ'-tetramethyl-cucurbit[6]uril (TMeQ[6]) both in solution and solid state. [] The complexation is driven by ion-dipole interactions in solution and further stabilized by hydrogen bonding in the solid state. [] The study emphasizes the role of non-covalent interactions in supramolecular chemistry and potential applications in drug delivery. []
Relevance: Although PZ(+) lacks the pyrrolidine ring of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, both compounds feature a six-membered nitrogen-containing heterocycle. [] PZ(+) incorporates a piperazine ring substituted with chlorophenyl and chloropropyl groups. [] This comparison highlights the variability in ring systems within this family of compounds. []
Compound Description: DZKA acts as a photolabile trifluoromethyldiazoketone derivative of kainate (KA). [] It exhibits preferential blockade of [3H]KA binding with an IC50 of 0.63 μM and shows weak agonist activity at KA receptors in HEK293 cells expressing human GluR6. [] Importantly, DZKA demonstrates selective and irreversible inhibition of high-affinity [3H]KA binding upon UV irradiation, suggesting its potential as a photoaffinity ligand for investigating KA receptor structure and function. []
Relevance: CI-572 shares the substituted pyrrolidine ring with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, specifically a 1-methyl-3-propyl-3-pyrrolidinyl group. [] It lacks the piperidinol moiety and instead features a meta-substituted phenol ring. []
Compound Description: YM-09730-5, a potent and long-acting calcium antagonist, has been radiolabeled with carbon-14 and deuterium for metabolic and pharmacokinetic studies. [] The labeled compounds were synthesized using either a cyclizing Michael addition or a modified Hantzsch reaction, highlighting the versatility of synthetic approaches for these molecules. []
Compound Description: YM-08050 demonstrates potent central dopaminergic blocking activity, surpassing the potency of haloperidol and chlorpromazine in various behavioral tests in animals. [] It effectively inhibits apomorphine and methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open field behavior. [] Notably, YM-08050 exhibits a lower propensity to induce catalepsy compared to the reference drugs, suggesting a potentially wider therapeutic window. []
Compound Description: This compound exhibits a distinct crystal structure, characterized by specific bond lengths and angles, determined through X-ray crystallographic analysis. [] While the specific biological activities are not detailed in the provided abstract, the presence of the piperidine ring system and specific substituents suggests potential pharmacological relevance. []
Relevance: Although lacking a pyrrolidine ring, this compound shares the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] Notably, it features two thiophene rings, one attached directly to the piperidine ring and the other through a carbonyl group, highlighting the structural diversity within this class. []
N-(3-Pyrrolidinyl)benzamide Derivatives
Compound Description: This broad category encompasses a range of compounds characterized by a benzamide group linked to a pyrrolidine ring through the nitrogen atom. [] Substituents on the benzamide and the pyrrolidine rings vary, influencing their binding affinity for dopamine D3 and D4 receptors. [] The patent highlights the potential of these compounds as antipsychotic agents with fewer extrapyramidal side effects, emphasizing the structure-activity relationships within this chemical class. []
Relevance: These compounds share the core pyrrolidinyl benzamide structure with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, albeit lacking the piperidinol moiety. [] The variable substituents on both the benzamide and pyrrolidine rings in these derivatives provide insights into the structure-activity relationships related to dopamine receptor affinity and selectivity. []
4-(1-cyclohexylvaleroyl-4-piperidyl)-1H-imidazole
Compound Description: This compound is an example within a patent claiming new histamine H3-receptor antagonists. [] The specific biological activity of this particular compound is not detailed, but the patent highlights the potential therapeutic use of these antagonists for various conditions. []
Relevance: While lacking a pyrrolidine ring, this compound features a 4-piperidinyl group, similar to 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] This piperidine ring is substituted with a 1-cyclohexylvaleroyl group and connected to an imidazole ring, showcasing the structural variations possible within this family of compounds. []
4-(3-buten-1-ynyl)-1,2,5-trimethyl-4-piperidinol
Compound Description: This compound and its individual stereoisomers have been studied for their reactivity in radical polymerization. [, ] Spatial orientation of the reactive centers significantly influences their polymerization kinetics. [] The polymerization occurs specifically through the double bond of the 3-buten-1-ynyl group. [] This compound also forms a polyampholyte when copolymerized with acrylic acid, exhibiting specific interactions with anionic and cationic surfactants. []
Relevance: Although it lacks a pyrrolidine ring, this compound shares the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [, ] It features a 3-buten-1-ynyl group attached to the piperidine ring, highlighting the diversity in substituents possible. [, ]
1-(4-Nitrophenyl)-4-piperidinol
Compound Description: This compound is a non-linear optical chromophore. [] Its crystal structure analysis reveals a chair conformation for the piperidinol ring and near coplanarity between the nitrophenyl and the C-N-C fragment of the piperidinol moiety. [] Intermolecular hydrogen bonding involving the hydroxy and nitro groups contributes to its molecular packing. []
Relevance: While lacking a pyrrolidine ring, 1-(4-Nitrophenyl)-4-piperidinol possesses the 4-piperidinol moiety present in 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] This structural similarity highlights the importance of the piperidinol group in various chemical contexts. []
Compound Description: M-71 was tested for teratogenic and embryotoxic effects in rats, golden hamsters, and rabbits. [] It showed no such activities even at relatively high doses (up to 1/10 of the mouse LD50). [] Interestingly, M-71 demonstrated a positive effect on fetal development in rats and hamsters, as evidenced by increased body weight and length. []
Relevance: Although structurally distinct from 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, M-71 shares a commonality: the presence of a dihydrochloride salt form. [] This similarity highlights the importance of salt forms in drug development, particularly for solubility and pharmacokinetic properties. []
Compound Description: S1 displays analgesic and spasmalytic properties. [] The compound's effects on the central nervous system, cardiovascular system, and isolated organs were investigated in experimental animals. [] Acute toxicity studies were also conducted to assess its safety profile. []
Relevance: Despite lacking a pyrrolidine ring, S1 shares the piperidine dihydrochloride structure with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] S1 features an acetyl group, a chlorophenyl group, and a dimethylaminopropyl group attached to the piperidine ring. []
Compound Description: S6, structurally similar to S1 but with a propionyl group instead of an acetyl group, was also investigated for its pharmacological properties. [] The study focused on both its central and peripheral actions. []
Relevance: Like 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, S6 incorporates a piperidine ring and exists as a dihydrochloride salt. [] It differs in its substituents, featuring a propionyl group, a chlorophenyl group, and a dimethylaminopropyl group on the piperidine ring. []
Compound Description: Similar in structure to S6 but with the chlorine atom at the para position of the phenyl ring, S8 exhibits analgesic, anti-inflammatory, and spasmolytic properties. [] In the hot plate test, it showed a better therapeutic index than pethidine. [] The study highlights the impact of subtle structural changes on pharmacological activity. []
Relevance: S8, like 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, contains a piperidine ring and exists as a dihydrochloride salt. [] It differs in its substituents, featuring a propionyl group, a 4-chlorophenyl group, and a dimethylaminopropyl group on the piperidine ring. []
Compound Description: This compound and its synthetic intermediates are the subject of a patent focused on their preparation methods. [] While specific biological activities are not mentioned, the patent suggests potential pharmaceutical applications for this compound. []
Relevance: Though structurally distinct from 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, this compound is noteworthy due to its shared use of a dihydrochloride salt form. [] This shared characteristic emphasizes the relevance of salt formation in drug development, influencing factors such as solubility, stability, and bioavailability. []
Compound Description: This compound's crystal structure has been elucidated, with a particular focus on the effects of protonating the ketonic oxygen on bond distances within the hydroxypyridinone moiety. [] The study compares these bond distances with those in related compounds, including 3-hydroxy-1,2-dimethyl-4-pyridinone hydrochloride monohydrate, its hydrobromide monohydrate counterpart, and the parent 3-hydroxy-1,2-dimethyl-4-pyridinone. []
Relevance: While lacking a pyrrolidine or piperidine ring, this compound shares a commonality with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride: its existence as a dihydrochloride salt. [] This similarity emphasizes the significance of salt forms in modulating the physicochemical properties of pharmaceutical compounds. []
Compound Description: Voreloxin is a novel replication-dependent DNA-damaging agent under investigation for treating platinum-resistant ovarian cancer and acute myeloid leukemia. [] It exhibits minimal metabolism by cytochrome P450 (P450) and UDP glucuronosyltransferase (UGT) enzymes. [] In vivo studies confirm the excretion of largely unchanged voreloxin, consistent with its slow metabolic rate. []
Compound Description: SA-4503, a sigma-1 receptor (Sig-1R) agonist, has shown antidepressant-like effects in olfactory bulbectomized (OB) rats, a model of depression. [, ] Its repeated administration alleviates behavioral deficits in OB rats, particularly those resembling psychomotor agitation, loss of interest, and cognitive dysfunction. [] SA-4503 also reverses the decrease in NMDA receptor subunit NR1 protein expression in brain regions associated with depression. []
Relevance: Although SA-4503 lacks the pyrrolidine ring of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, both compounds feature a six-membered nitrogen-containing heterocycle. [, ] SA-4503 incorporates a piperazine ring with dimethoxyphenethyl and phenylpropyl substituents. [, ] This comparison highlights the presence of different heterocycles within this family of compounds. [, ]
Compound Description: PD117302 serves as a prototype for developing highly selective kappa-opioid analgesics. [] Its structure has been modified regio- and stereoselectively at the C-4 and C-5 positions of the cyclohexyl ring with methyl ether and spirotetrahydrofuran groups to optimize mu/kappa-receptor selectivity. [] These modifications led to the development of compounds like (-)-(5β,7β,8α)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride (21), which exhibits exceptional kappa opioid receptor affinity and selectivity, surpassing the potency of morphine and U-62066 in analgesic assays. []
Relevance: PD117302 and its derivatives, while lacking the piperidinol ring, share the substituted pyrrolidine ring system with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] PD117302 incorporates a cyclohexyl ring linked to the pyrrolidine, further substituted with a benzo[b]thiophene-4-acetamide group. [] The modifications explored in this series highlight the impact of stereochemistry and substituent effects on opioid receptor selectivity and analgesic activity. []
Compound Description: This series of compounds, encompassing various 6-fluoroquinolone and 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, were synthesized and evaluated for their antimicrobial activity. [] The study investigated the impact of stereochemistry at the pyrrolidine ring, different substituents on the aryl or cyclopropyl groups, and the quinolone/naphthyridone core on antimicrobial potency. [] Results revealed that bulky, lipophilic substituents and substitutions at specific positions on the aryl ring negatively affect activity, particularly against Enterobacteriaceae, suggesting potential interactions with permeability or transport mechanisms. []
Bis(3-aryl-3-oxo-propyl)ethylamine Hydrochlorides and 4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinol Hydrochlorides
Compound Description: This study focused on the synthesis and anticonvulsant activity of a series of bis-Mannich bases (bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides) and their corresponding structural and non-classical isomers, 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides. [] The compounds were evaluated using the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. []
Relevance: While lacking the pyrrolidine ring, the 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides share the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] The variations in the aryl substituents and the presence of the ethyl group on the nitrogen contribute to the diversity in anticonvulsant profiles observed. []
Compound Description: The crystal structure of this compound, determined through X-ray crystallography, provides detailed insights into its molecular geometry and packing arrangements. [] Although the abstract does not elaborate on its specific biological activity, the presence of the piperidine ring and the specific substituents suggests potential pharmacological relevance. []
Relevance: Though lacking a pyrrolidine ring, this compound shares the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] It is distinguished by the presence of two para-bromophenyl groups, one linked directly to the piperidine ring and the other through a carbonyl group. []
Compound Description: AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor with a favorable pharmacokinetic profile. [] It represents a significant advancement in the development of FLT3 inhibitors for treating acute myeloid leukemia (AML), addressing the limitations of previous agents in terms of potency, oral bioavailability, and tolerability. []
Relevance: Despite its structural dissimilarity to 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, AC220 shares a common characteristic: the presence of a dihydrochloride salt form. [] This shared feature highlights the importance of salt selection in optimizing the pharmaceutical properties of drug candidates, influencing factors like solubility, stability, and bioavailability. []
Compound Description: Ro 64-6198 is a selective opioid receptor like-1 (ORL-1) receptor agonist that produces a discriminative stimulus in rats distinct from those evoked by µ, κ, and δ opioid receptor agonists. [] Its discriminative stimulus effects are blocked by the selective ORL-1 antagonist J-113397, further supporting its specific action at ORL-1 receptors. []
Relevance: Although structurally distinct from 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, Ro 64-6198, like other compounds discussed (PZ(+) and SA-4503), highlights the presence of diverse nitrogen-containing heterocycles beyond pyrrolidines and piperidines in pharmacological research. []
Compound Description: This compound, a 7-(4-substituted-3-cyclopropylaminomethylpyrrolidinyl)quinolonecarboxylic acid derivative, exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant Enterococcus (VRE). [] It represents a promising lead in the development of new antibiotics with improved efficacy against resistant pathogens. []
Compound Description: This class of compounds is synthesized through a highly efficient asymmetric domino Michael/Mannich [3 + 2] cycloaddition reaction, catalyzed by a squaramide catalyst. [] This reaction enables the construction of complex dispirooxindole structures with high diastereoselectivity and enantioselectivity, providing access to diverse chemical entities for medicinal chemistry exploration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.